2-Fluoro-5-(3-nitrophenyl)benzoic acid
Description
2-Fluoro-5-(3-nitrophenyl)benzoic acid is a fluorinated benzoic acid derivative featuring a nitro group at the 3-position of the phenyl ring. Its primary use is inferred to be as an intermediate in drug development, particularly in designing inhibitors or bioactive molecules .
Properties
IUPAC Name |
2-fluoro-5-(3-nitrophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-12-5-4-9(7-11(12)13(16)17)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVSUONVMYEEQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681380 | |
| Record name | 4-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-48-0 | |
| Record name | 4-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(3-nitrophenyl)benzoic acid typically involves several steps. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then subjected to fluorination to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized to produce 2-fluoro-3-nitrobenzoic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and fluorination reactions, utilizing robust reaction conditions and catalysts to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be substituted by nucleophiles such as amines or phenols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives.
Common Reagents and Conditions
SNAr Reactions: Typically involve nucleophiles like amines or phenols, with conditions including the use of polar aprotic solvents and elevated temperatures.
Reduction Reactions: Commonly use hydrogen gas with palladium on carbon as a catalyst.
Oxidation Reactions: Utilize oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Benzoic Acids: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-Fluoro-5-(3-nitrophenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(3-nitrophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine and nitro groups play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can act as an electrophile in nucleophilic aromatic substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-fluoro-5-(3-nitrophenyl)benzoic acid with key analogs:
Key Observations :
- Electron-Withdrawing Groups: The nitro (-NO₂) and trifluoromethyl (-CF₃) groups enhance acidity compared to pyrazolyl substituents. This influences reactivity in coupling reactions and binding affinity in drug targets .
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